N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as E-4018, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is not completely understood. However, it has been suggested that this compound acts as a blocker of ATP-sensitive potassium channels in the brain. This results in an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the release of glutamate and acetylcholine in the brain, which are involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and mood.
Advantages and Limitations for Lab Experiments
N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to yield high purity and good yields. This compound has also been extensively studied for its potential therapeutic applications, making it a valuable tool for research. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not completely understood, and its effects on different physiological systems are not well characterized.
Future Directions
There are several future directions for the study of N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. One potential area of research is the investigation of its potential as a treatment for Parkinson's disease and Alzheimer's disease. This compound has also been shown to exhibit antiepileptic and anticonvulsant properties, making it a potential treatment for these conditions. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of this compound and to understand its mechanism of action.
Scientific Research Applications
N-ethyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, antiepileptic, and analgesic properties. This compound has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N-ethyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-15(18)13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQITZJBHUXYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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